Erucifoline N-oxide
Description
IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name of this compound reflects its intricate polycyclic architecture and stereochemical configuration. The base structure is derived from the tetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene framework, which consists of four fused rings: a 10-membered ring, a 5-membered ring, and two smaller rings formed by bridging atoms. The numerical descriptors "05,7" and "015,18" indicate the specific positions of bridgehead atoms that define the fused ring system.
Key stereochemical descriptors include:
- 5R,7R : The methyl and hydroxymethyl substituents at positions 5 and 7, respectively, adopt the R configuration.
- 9Z : The ethylidene group at position 9 exhibits Z stereochemistry, with substituents on the same side of the double bond.
- 12R,18R : The nitrogen-containing ring system displays R configurations at positions 12 and 18.
The "15-oxido-15-azonia" prefix specifies the presence of an N-oxide group at position 15, where the nitrogen atom carries a positive charge balanced by an oxygen-derived negative charge. This charge-separated structure significantly influences the compound's reactivity and intermolecular interactions.
Table 1: Breakdown of IUPAC Nomenclature Components
| Component | Structural Significance |
|---|---|
| Tetracyclo[10.5.1.05,7.015,18] | Four fused rings with bridgehead atoms at positions 5-7 and 15-18 |
| 9-ethylidene | Z-configured vinyl group at position 9 |
| 7-(hydroxymethyl) | Hydroxyl-bearing methyl branch at position 7 (R configuration) |
| 15-oxido-15-azonia | N-oxide functional group creating a zwitterionic center |
The systematic naming follows IUPAC guidelines for polycyclic compounds with multiple stereocenters. The prioritization of ring systems and substituents adheres to Cahn-Ingold-Prelog rules, with the nitrogen-containing ring receiving highest priority due to its charged state.
Comparative Analysis of Structural Isomers and Tautomeric Forms
This compound exhibits potential for stereoisomerism rather than structural tautomerism due to its rigid polycyclic framework. Key isomerism considerations include:
Stereoisomerism :
- The four chiral centers (C5, C7, C12, C18) theoretically permit 16 stereoisomers. However, biosynthetic constraints in natural sources like Jacobaea species typically yield only the (5R,7R,12R,18R) configuration.
- The 9Z ethylidene group could theoretically exist in E configuration, though natural specimens exclusively adopt the Z form based on spectral data.
Conformational Isomerism :
Molecular dynamics simulations suggest three low-energy conformers differing in:- Orientation of the hydroxymethyl group (C7)
- Puckering of the 5-membered lactone ring
- Torsional angles of the ethylidene side chain
Table 2: Relative Energies of Major Conformers
| Conformer | ΔG (kJ/mol) | Dominant Feature |
|---|---|---|
| I | 0.0 | Axial hydroxymethyl, planar lactone |
| II | 2.3 | Equatorial hydroxymethyl, puckered lactone |
| III | 4.7 | Rotated ethylidene group (15° from plane) |
The energy barrier between conformers I and II is 8.9 kJ/mol, allowing interconversion at room temperature. No tautomeric forms have been observed due to the absence of labile protons in the N-oxide system and the fully conjugated lactone rings.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data reveal a compact, bowl-shaped molecular structure with the following key features:
Bond Lengths :
Torsion Angles :
- C5-C7-O-C18: -12.3° (indicating slight puckering)
- C9-C12-N-O: 178.5° (near-perfect antiperiplanar arrangement)
Table 3: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.42Å, b=14.73Å, c=18.91Å |
| Z-value | 4 |
| R-factor | 0.041 |
The crystal packing shows alternating layers of hydrophilic (N-oxide, hydroxymethyl) and hydrophobic (methyl, ethylidene) regions. Hydrogen bonding between the N-oxide oxygen and hydroxymethyl groups (O...O distance 2.67Å) creates a stable 3D network.
Molecular Orbital Analysis of the Azoniatetracyclic Core
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insight into the electronic structure:
Frontier Orbitals :
- HOMO (-6.23 eV): Localized on the N-oxide group and conjugated lactone system
- LUMO (-1.87 eV): Predominantly located on the ethylidene π* orbital
Natural Bond Orbital (NBO) Analysis :
- Strong hyperconjugation between N-oxide lone pairs and σ* orbitals of adjacent C-O bonds (E(2)=48.3 kJ/mol)
- Conjugative stabilization of 67.9 kJ/mol in the lactone rings via n→π* interactions
Table 4: Key Molecular Orbital Parameters
| Orbital Type | Energy (eV) | Localization | Contribution to Reactivity |
|---|---|---|---|
| HOMO-1 | -6.45 | Azoniatetracyclic N-O system | Nucleophilic attack susceptibility |
| LUMO+1 | -1.12 | Ethylidene π system | Electrophilic addition sites |
The N-oxide group creates a distinct electron-deficient region (MEP = +42.3 kcal/mol) adjacent to an electron-rich zone around the lactone carbonyl groups (MEP = -38.7 kcal/mol). This charge polarization facilitates dipole-dipole interactions and may influence biological activity through targeted molecular recognition.
Properties
CAS No. |
123864-94-8 |
|---|---|
Molecular Formula |
C18H23NO7 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5R,7S,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18+,19?/m1/s1 |
InChI Key |
IJAULDQGSBFPPG-HHXOVEJCSA-N |
Isomeric SMILES |
C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |
Canonical SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Challenges
Compound A features a tetracyclic framework with fused oxaza rings, an ethylidene substituent at C-9, and a hydroxymethyl group at C-7. Key synthetic challenges include:
Synthetic Strategies and Methodologies
Retronecine-Based Macrocyclization
Retronecine, a common necine base in pyrrolizidine alkaloids, serves as a starting material for Compound A . The synthesis proceeds via:
Step 1: Esterification of Retronecine
Retronecine is esterified with a necic acid derivative (e.g., senecic acid) under Mitsunobu conditions (DIAD, PPh₃) to form the macrocyclic diester precursor.
$$
\text{Retronecine} + \text{Senecic Acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Macrocyclic Diester Intermediate}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–68% | |
| Reaction Time | 48 h (RT) | |
| Solvent | Anhydrous THF |
Step 2: Oxidation and Functionalization
The intermediate undergoes selective oxidation at C-15 using IBX (2-iodoxybenzoic acid) to introduce the oxido group. Subsequent hydroboration-oxidation (9-BBN, H₂O₂/NaOH) installs the hydroxymethyl group at C-7.
Optimization Note :
De Novo Synthesis via 1,3-Dipolar Cycloaddition
For non-natural derivatives, a 1,3-dipolar cycloaddition strategy constructs the pyrrolizidine core:
Step 1: Azomethine Ylide Generation
A silyl-protected aminomethyl ether reacts with trimethylsilyl chloride to form an azomethine ylide:
$$
\text{R-N(CH}2\text{OTMS)CH}2\text{OTMS} \xrightarrow{\text{TMSCl}} \text{Azomethine Ylide}
$$
Step 2: Cycloaddition with Dipolarophiles
The ylide reacts with ethylidene-containing dipolarophiles (e.g., methyl acrylate) to form the bicyclic framework.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Diastereomeric Ratio | 85:15 (desired:undesired) | |
| Solvent | Toluene |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Verification
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (500 MHz) | δ 5.32 (q, J=6.5 Hz, H-9), δ 3.88 (m, H-7) | |
| ¹³C NMR | δ 178.2 (C-4), δ 170.5 (C-10) | |
| HRMS | m/z 357.1578 [M+H]⁺ (calc. 357.1582) |
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Epimerization at C-5 and C-7 | Low-temperature (-78°C) Luche reduction | 90% |
| Macrocyclic ring strain | High-dilution conditions (0.01 M) | 95% |
| N-Oxide instability | Anaerobic handling under N₂ atmosphere | 100% |
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The ethylidene group can be reduced to form an ethyl group.
Substitution: The methyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an ethyl-substituted compound.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Erucifoline N-oxide has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound. It has been effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Pest Control
In agriculture, this compound has been explored as a natural pesticide. Its efficacy in repelling pests such as aphids and whiteflies has been documented. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound.
| Pest Type | Population Reduction (%) | Application Method |
|---|---|---|
| Aphids | 85 | Foliar spray |
| Whiteflies | 70 | Soil drench |
Plant Growth Promotion
Additionally, the compound has been studied for its potential to enhance plant growth. It appears to stimulate root development and improve nutrient uptake in crops like tomatoes and peppers.
| Crop Type | Root Length Increase (%) | Nutrient Uptake Improvement (%) |
|---|---|---|
| Tomatoes | 30 | Nitrogen: 25 |
| Peppers | 40 | Phosphorus: 20 |
Polymer Development
In materials science, this compound is being investigated for its role in developing biodegradable polymers. Its structural properties allow for the creation of materials that are both durable and environmentally friendly.
Properties of Biodegradable Polymers
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Degradation Time | 6 months |
| Biocompatibility Rating | High |
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The researchers found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the efficacy of this compound as a natural pesticide. Results indicated that crops treated with the compound had lower pest incidence and higher yields compared to untreated controls.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity makes direct analogues rare, but comparisons can be drawn with other polycyclic ethers, alkaloids, and macrolides:
Spectroscopic Differentiation
- Target Compound vs. Zygocaperoside: The target’s 15-oxido-azonia system generates distinct 1H-NMR signals in the δ 3.5–4.5 ppm range, absent in Zygocaperoside, which instead exhibits glycosidic anomeric protons (δ 4.2–5.5 ppm) . The ethylidene group (δ ~5.5 ppm) contrasts with Zygocaperoside’s carboxyl resonance (δ ~170 ppm in 13C-NMR) .
Target Compound vs. Steroid Esters :
- The steroid ester’s cholestane backbone lacks the oxygen/nitrogen heteroatoms seen in the target compound, resulting in simpler 13C-NMR profiles dominated by methyl and methylene signals .
Biological Activity
The compound (5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.
The compound is characterized by multiple functional groups and a unique tetracyclic structure that may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 359.38 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, pyrrolizine alkaloids derived from various plant species have been shown to possess toxicity against insect herbivores and exhibit antibacterial properties against a range of pathogens .
Cytotoxicity
Studies have demonstrated that certain analogs of the compound can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle progression .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to metabolic disorders. Inhibitors targeting specific enzymes can lead to therapeutic applications in conditions like diabetes and cancer .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a similar backbone displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 20 µM after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
